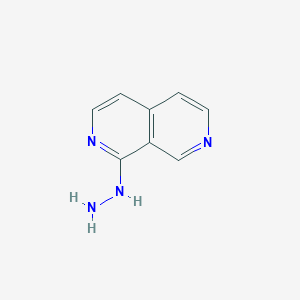

1-Hydrazinyl-2,7-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Hydrazinyl-2,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are minor aromatic alkaloids found in various natural sources such as plants, sponges, tunicates, and bryozoans . This compound has garnered significant interest due to its broad range of biological activities, including antimicrobial and anticancer properties .

準備方法

The synthesis of 1-Hydrazinyl-2,7-naphthyridine typically involves the reaction of 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile with hydrazine hydrate . This reaction is carried out under reflux conditions in ethanol, resulting in the formation of 1-hydrazinyl-7-methyl-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile . The structure of the synthesized compound is confirmed through elemental analysis and spectral techniques .

化学反応の分析

1-Hydrazinyl-2,7-naphthyridine undergoes various chemical reactions, including:

Condensation Reactions: The compound can react with aldehydes, such as 4-methoxybenzaldehyde, in ethanol to form new fused polyheterocyclic systems.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are not extensively documented.

Substitution Reactions: The hydrazinyl group in the compound can undergo substitution reactions with various reagents to form different derivatives.

科学的研究の応用

1-Hydrazinyl-2,7-naphthyridine has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 1-Hydrazinyl-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group is believed to play a crucial role in its biological activity, although the exact molecular targets and pathways are not fully elucidated . Further research is needed to understand the detailed mechanism of action of this compound.

類似化合物との比較

1-Hydrazinyl-2,7-naphthyridine can be compared with other similar compounds, such as:

2,7-Diazanaphthalene Derivatives: These compounds share a similar naphthyridine ring system and exhibit comparable biological activities.

Morpholino-2,7-naphthyridine Derivatives: These derivatives also possess a naphthyridine ring system and are known for their antimicrobial and anticancer properties.

Pyrimidothieno[2,3-c][2,7]naphthyridine Derivatives: These compounds are synthesized using similar synthetic routes and exhibit a broad range of biological activities.

This compound stands out due to its unique hydrazinyl group, which imparts distinct chemical and biological properties to the compound .

生物活性

1-Hydrazinyl-2,7-naphthyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its heterocyclic structure which consists of a naphthyridine core with a hydrazine functional group. The molecular formula is C9H8N4, and it possesses a molecular weight of 172.19 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄ |

| Molecular Weight | 172.19 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various naphthyridine derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Case Study : In vitro tests showed that this compound derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin, indicating their potential as effective antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may interfere with the cell cycle and promote programmed cell death (apoptosis) by activating specific pathways involved in cellular stress responses .

- Data Table : A summary of the cytotoxic effects observed in different cancer cell lines is provided below:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 15.03 |

| A549 (lung cancer) | 12.45 |

| CEM-SS (leukemia) | 10.47 |

Mechanisms Underlying Biological Activity

The biological actions of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in DNA replication and repair processes.

- Receptor Modulation : It can modulate receptor activity that is crucial for cell signaling pathways related to growth and survival.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other naphthyridine derivatives:

特性

分子式 |

C8H8N4 |

|---|---|

分子量 |

160.18 g/mol |

IUPAC名 |

2,7-naphthyridin-1-ylhydrazine |

InChI |

InChI=1S/C8H8N4/c9-12-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,9H2,(H,11,12) |

InChIキー |

DNGYZNIEIKHPCD-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC2=C1C=CN=C2NN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。